molecular formula C11H8N2O5 B1501671 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid CAS No. 885273-86-9

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B1501671
CAS No.: 885273-86-9
M. Wt: 248.19 g/mol
InChI Key: GYXVJNGQMNJIRE-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O5 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazole ring, a carboxylic acid group, and a nitrophenyl substituent. These functional groups contribute to its reactivity and biological activity. The oxazole ring allows for electrophilic substitutions and nucleophilic attacks, while the nitro group can engage in reduction reactions, enhancing the compound's versatility in biological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM, demonstrating moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in human whole blood cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has been investigated for its anticancer activity . Research demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in Jurkat cells, the compound significantly increased the expression of caspases, indicating its potential as an anticancer agent .

Case Study 1: Apoptosis Induction

A study involving Jurkat cells treated with the compound at a concentration of 50 µM showed a marked increase in caspase expression (Caspase-3: 20.6-fold increase) compared to untreated controls. This suggests that the compound effectively triggers apoptotic pathways, which could be harnessed for cancer therapy .

Case Study 2: In Vivo Antitumor Activity

In vivo studies using rat models have indicated that derivatives of this compound can inhibit tumor growth effectively. The spatial frequency optical technique demonstrated significant tumor reduction following administration of the compound, supporting its potential as a viable treatment option for breast cancer .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-6-4-7(2-3-9(6)13(16)17)10-12-8(5-18-10)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXVJNGQMNJIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693058
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-86-9
Record name 2-(3-Methyl-4-nitrophenyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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